Sulfamonomethoxine

Aquaculture Pharmacokinetics Rainbow trout

Sulfamonomethoxine (SMM, CAS 1220-83-3) is a long-acting, broad-spectrum sulfonamide antibacterial agent used primarily in veterinary medicine for the treatment of infections in livestock, poultry, and aquaculture. It functions as a competitive inhibitor of dihydropteroate synthase (DHPS), blocking bacterial folic acid synthesis and exerting a bacteriostatic effect against a range of Gram-positive and Gram-negative organisms.

Molecular Formula C11H12N4O3S
Molecular Weight 280.31 g/mol
CAS No. 1220-83-3
Cat. No. B1681783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfamonomethoxine
CAS1220-83-3
SynonymsSulfamonmethoxine
Molecular FormulaC11H12N4O3S
Molecular Weight280.31 g/mol
Structural Identifiers
SMILESCOC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C11H12N4O3S/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)
InChIKeyWMPXPUYPYQKQCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulfamonomethoxine (CAS 1220-83-3): Long-Acting Veterinary Sulfonamide with Differentiated Pharmacokinetic and Residue Profiles for Informed Procurement


Sulfamonomethoxine (SMM, CAS 1220-83-3) is a long-acting, broad-spectrum sulfonamide antibacterial agent used primarily in veterinary medicine for the treatment of infections in livestock, poultry, and aquaculture . It functions as a competitive inhibitor of dihydropteroate synthase (DHPS), blocking bacterial folic acid synthesis and exerting a bacteriostatic effect against a range of Gram-positive and Gram-negative organisms [1]. SMM is characterized by its 4‑methoxy‑6‑sulfanilamidopyrimidine structure, which confers distinct absorption, distribution, and elimination kinetics that differentiate it from other sulfonamides .

Why Sulfamonomethoxine Cannot Be Substituted by Generic Sulfonamides: Key Differentiation Drivers


Substituting sulfamonomethoxine with a generic sulfonamide (e.g., sulfadimethoxine, sulfamethoxazole, or sulfadiazine) is not scientifically justified without careful evaluation of species-specific pharmacokinetics, tissue residue depletion kinetics, and target pathogen susceptibility. Direct comparative studies reveal that SMM exhibits systematically longer elimination half-lives and greater systemic exposure (AUC) than its closest analogs in multiple production species, which directly influences dosing frequency, withdrawal period compliance, and overall therapeutic success [1]. Furthermore, SMM demonstrates consistent in vitro activity against clinically relevant veterinary pathogens, including Nocardia seriolae in aquaculture, with MIC values that support its empirical use in settings where resistance to other sulfonamides may be present [2]. These quantifiable differences underscore the need for compound-specific selection based on empirical evidence rather than class-based assumptions.

Quantitative Evidence Guide: Sulfamonomethoxine vs. Sulfadimethoxine, Sulfamethoxazole, and Doxycycline


Extended Elimination Half-Life and Systemic Exposure vs. Sulfadimethoxine in Rainbow Trout

In a direct head-to-head pharmacokinetic study in rainbow trout (Oncorhynchus mykiss) following oral administration, sulfamonomethoxine (SMM, 300 mg/kg) demonstrated a 33% longer elimination half-life and a 45% greater systemic exposure (AUC) compared to sulfadimethoxine (SDM, 200 mg/kg) under identical conditions [1]. The mean residence time (MRT) was also 54% longer for SMM, indicating prolonged drug retention in the organism.

Aquaculture Pharmacokinetics Rainbow trout

Reduced Muscle Withdrawal Time vs. Doxycycline in Poultry

In a direct residue depletion study in Chinese Taihe black-bone silky fowls, sulfamonomethoxine (SMM, 50 mg/kg bw/day for 5 days) exhibited an estimated muscle withdrawal time of only 4 days, compared to 18 days for doxycycline (40 mg/kg bw/day for 5 days) [1]. The terminal elimination half-life in muscle was also substantially shorter for SMM (1.82 days) than for doxycycline (8.62 days) [1].

Poultry Residue depletion Withdrawal interval

Superior Antibacterial Activity Against Nocardia seriolae vs. Sulfamethoxazole

Against 190 clinical isolates of the fish pathogen Nocardia seriolae, sulfamonomethoxine demonstrated MIC values ranging from 4 to 32 µg/mL [1]. In contrast, sulfamethoxazole—the sulfonamide component of the human first-line TMP-SMX combination—exhibited MIC50 and MIC90 values of 16 µg/mL and 32 µg/mL, respectively, against Nocardia asteroides, a closely related species [2]. While these data are derived from separate studies, they indicate that SMM achieves comparable or numerically lower MICs against Nocardia spp., supporting its utility in veterinary aquaculture where sulfamethoxazole is not approved or practical.

Aquaculture Nocardiosis Antimicrobial susceptibility

Superior Potency Against Sulfonamide-Treated Mycobacterium tuberculosis Strains

In an in vitro study comparing six sulfonamides against Mycobacterium tuberculosis strains isolated from patients previously treated with specific sulfonamides, sulfamonomethoxine exhibited the most potent growth-inhibitory activity among the six agents tested [1]. This finding suggests that SMM retains activity against strains that may have developed reduced susceptibility to other sulfonamides, a critical consideration in settings where sulfonamide cross-resistance is a concern [1].

Mycobacterium tuberculosis Cross-resistance Sulfonamide comparison

Formulation-Enhanced Bioavailability: Long-Acting Injectable Suspension

A patent-protected long-acting compound sulfamonomethoxine injection formulation (8–12% SMM with trimethoprim and appropriate excipients) has been developed to extend the duration of therapeutic plasma concentrations in veterinary species [1]. While direct comparative bioavailability data between this formulation and standard SMM preparations are not publicly available in the patent literature, the formulation's design—incorporating propylene glycol, polyvinylpyrrolidone, and benzyl alcohol—aims to achieve sustained release and improved compliance [1]. Independent studies have reported peak plasma concentrations of 97.86–132.72 µg/mL with intramuscular SMM sodium suspensions, indicating that formulation choices can significantly impact systemic exposure [2].

Formulation Bioavailability Sustained release

Recommended Application Scenarios for Sulfamonomethoxine Based on Quantitative Evidence


Aquaculture: Treatment of Nocardiosis in Marine Fish

Sulfamonomethoxine is a preferred sulfonamide for controlling Nocardia seriolae infections in cultured marine fish such as amberjack and yellowtail. The compound's MIC range of 4–32 µg/mL against clinical isolates, combined with its extended elimination half-life (32.6 h) and high systemic exposure (AUC 3081 µg·h/mL) in rainbow trout, supports once-daily or less frequent oral dosing regimens that improve therapeutic efficacy while reducing labor [1][2]. The longer mean residence time (70.6 h) relative to sulfadimethoxine (45.8 h) further ensures sustained drug levels at the site of infection [2].

Poultry Production: Rapid Clearance for Short Withdrawal Periods

In broiler and layer production, sulfamonomethoxine offers a significant economic advantage due to its rapid depletion from muscle tissue. Direct comparative data in Taihe black-bone silky fowls demonstrate a muscle withdrawal time of only 4 days for SMM, versus 18 days for doxycycline [3]. This 78% reduction in withdrawal period enables producers to market birds sooner after treatment, reducing feed and housing costs associated with extended holding. The terminal elimination half-life in muscle of 1.82 days for SMM further confirms its favorable residue profile [3].

Veterinary Research: Sulfonamide Resistance and Cross-Resistance Studies

Sulfamonomethoxine serves as a valuable tool compound for investigating sulfonamide resistance mechanisms and cross-resistance patterns. Its demonstrated superior potency against Mycobacterium tuberculosis strains previously exposed to other sulfonamides makes it a useful reference standard for in vitro susceptibility testing and for evaluating novel sulfonamide derivatives [4]. Researchers studying bacterial folate biosynthesis inhibitors can use SMM as a well-characterized, long-acting comparator with extensive pharmacokinetic data across multiple species.

Formulation Development: Long-Acting Injectable Preparations

The physicochemical properties of sulfamonomethoxine lend themselves to the development of sustained-release injectable formulations. Patent literature describes compound SMM injections containing 8–12% active ingredient in combination with trimethoprim and excipients such as propylene glycol and polyvinylpyrrolidone, designed to provide prolonged therapeutic levels in livestock [5]. Independent pharmacokinetic studies report peak plasma concentrations of 97.86–132.72 µg/mL with optimized SMM sodium suspensions, indicating that formulation refinement can significantly enhance bioavailability and reduce injection frequency [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfamonomethoxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.